molecular formula C8H13NO2 B15225721 Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid

Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid

Cat. No.: B15225721
M. Wt: 155.19 g/mol
InChI Key: OUQOATBOHJQCRJ-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid: is a chemical compound with the molecular formula C8H13NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of octahydrocyclopenta[b]pyrrole-3a-carboxylic acid typically involves the use of protected octahydrocyclopenta[b]pyrrole as a starting material. One common method includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic chemistry.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of octahydrocyclopenta[b]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid
  • Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
  • Pyrrole-2-carboxylic acid

Uniqueness: Octahydrocyclopenta[b]pyrrole-3a-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(8)9-5-4-8/h6,9H,1-5H2,(H,10,11)

InChI Key

OUQOATBOHJQCRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(CCN2)C(=O)O

Origin of Product

United States

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